N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14804894
InChI: InChI=1S/C19H21N5O2S/c25-16(21-19-23-22-17(27-19)13-9-10-13)8-2-1-5-11-24-12-20-15-7-4-3-6-14(15)18(24)26/h3-4,6-7,12-13H,1-2,5,8-11H2,(H,21,23,25)
SMILES:
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.5 g/mol

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

CAS No.:

Cat. No.: VC14804894

Molecular Formula: C19H21N5O2S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide -

Specification

Molecular Formula C19H21N5O2S
Molecular Weight 383.5 g/mol
IUPAC Name N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide
Standard InChI InChI=1S/C19H21N5O2S/c25-16(21-19-23-22-17(27-19)13-9-10-13)8-2-1-5-11-24-12-20-15-7-4-3-6-14(15)18(24)26/h3-4,6-7,12-13H,1-2,5,8-11H2,(H,21,23,25)
Standard InChI Key RGGXLADYSQULNN-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NN=C(S2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O

Introduction

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound featuring a unique structural framework. This compound includes a thiadiazole ring, a cyclopropyl group, and a quinazoline moiety, which are known for their diverse biological activities. The presence of the cyclopropyl group enhances its chemical properties, potentially influencing its reactivity and biological interactions.

Structural Framework

The compound's structure is characterized by:

  • Thiadiazole Ring: Known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

  • Cyclopropyl Group: Enhances chemical properties and reactivity.

  • Quinazoline Moiety: Often associated with anticancer properties.

Biological Activities

Preliminary studies suggest that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide exhibits promising biological activities, particularly in medicinal chemistry:

  • Anticancer Properties: Potential to inhibit cell proliferation in certain cancer cell lines.

  • Antimicrobial and Anti-inflammatory Activities: Common among compounds with similar structures.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, utilizing various chemical transformations. Characterization is often performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Potential Applications

Given its structural complexity and biological activities, this compound has potential applications in various fields, including:

  • Medicinal Chemistry: For the development of anticancer and antimicrobial agents.

  • Pharmaceutical Research: Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsBiological Activity
5-(Cyclopropyl)-1,3,4-thiadiazoleCyclopropyl group; simpler thiadiazole structureAntimicrobial activity
6-Amino-benzotriazineBenzotriazine core with amino substitutionAnticancer properties
2-Methylthio-thiadiazoleThiadiazole with methylthio groupAnti-inflammatory effects
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-dimethylbenzamideSimilar thiadiazole structure with a different aromatic substituentPotential anticancer activity

Research Findings and Future Directions

Understanding the interaction of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide with biological targets is crucial for elucidating its mechanism of action. Future studies may involve in-depth molecular docking and in vitro assays to explore its therapeutic potential fully.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator